7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline class, characterized by a quinoline core substituted with a fluorine atom at position 6, a 4-methylbenzenesulfonyl group at position 3, a butyl chain at position 1, and an azepane ring at position 5. Its molecular formula is inferred as C₂₈H₃₀FN₃O₃S (molecular weight ~485.62 g/mol), based on structural analogs like BB84022 (C₂₅H₃₀FN₃O₃S, MW 471.59) . The fluorine and sulfonyl groups enhance electronic properties, while the butyl chain increases lipophilicity compared to shorter alkyl analogs.
Properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-4-13-29-18-25(33(31,32)20-11-9-19(2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDSMCBESIPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and other substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of the Azepane Ring: This step involves the nucleophilic substitution of a suitable leaving group with azepane.
Functional Group Modifications: The fluoro and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Medicine: Its unique structure allows for the exploration of potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features:
*Inferred by adding 14.03 g/mol (butyl vs. propyl) to BB84022.
†Estimated based on structural similarity.
Functional Group Analysis
- 3-Chlorobenzenesulfonyl (): Chlorine’s electronegativity enhances stability but may reduce solubility . 2,5-Dimethylbenzenesulfonyl (): Increased steric hindrance could limit interactions with biological targets .
- Propyl (BB84022) and Methyl (): Shorter chains lower lipophilicity, which may improve solubility but limit bioavailability .
- Azepane vs.
Research Implications
- Pharmacokinetics : The butyl chain and azepane moiety suggest improved tissue penetration compared to methyl/propyl analogs, though metabolic stability requires further study.
- Structure-Activity Relationships (SAR) : Fluorine at position 6 is conserved across analogs, indicating its critical role in bioactivity (e.g., antimicrobial or kinase inhibition) .
- Electron Effects: The 4-methylbenzenesulfonyl group’s electron-withdrawing nature may stabilize the quinoline core, enhancing reactivity in biological systems .
Biological Activity
Structure and Composition
- Molecular Formula : C19H24F N3O2S
- Molecular Weight : 367.47 g/mol
- CAS Number : 892764-16-8
The compound features a fluorine atom, a sulfonyl group, and an azepane moiety that contribute to its unique biological activity.
Pharmacological Profile
Research indicates that compounds in the dihydroquinoline class exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Dihydroquinolines have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in some studies.
The biological activity of 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial activity.
-
Cytotoxicity Assay :
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potency comparable to known anticancer agents.
-
Anti-inflammatory Research :
- A study assessed the compound's effect on TNF-alpha production in macrophages. Results showed a reduction in TNF-alpha levels, indicating potential for use in treating inflammatory diseases.
Comparative Biological Activity Table
| Activity Type | Compound Tested | Results |
|---|---|---|
| Antimicrobial | 7-(azepan-1-yl)-1-butyl-6-fluoro... | Significant inhibition against E. coli |
| Cytotoxicity | 7-(azepan-1-yl)-1-butyl-6-fluoro... | Induced apoptosis in HeLa cells (IC50 = 15 µM) |
| Anti-inflammatory | 7-(azepan-1-yl)-1-butyl-6-fluoro... | Reduced TNF-alpha production by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
